
7-Ethynyl-1H-indazole
Vue d'ensemble
Description
7-Ethynyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of an ethynyl group at the 7th position of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Mécanisme D'action
Target of Action
7-Ethynyl-1H-indazole is a derivative of indazole, a heterocyclic compound that has been studied for its potential antitumor activity . The primary targets of indazole derivatives are often cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . These compounds have been shown to inhibit the growth of these cancer cells, suggesting that they may interact with key proteins or enzymes involved in cell proliferation .
Mode of Action
Indazole derivatives have been shown to affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway in a concentration-dependent manner . This suggests that this compound may interact with its targets to induce cell death and inhibit cell proliferation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its antitumor activity. As mentioned, indazole derivatives can affect the p53/MDM2 pathway , which plays a crucial role in regulating cell cycle and apoptosis. By inhibiting this pathway, this compound may disrupt the normal cell cycle, leading to cell death and reduced tumor growth.
Result of Action
The result of this compound’s action would be the inhibition of cancer cell growth and induction of cell death. This is based on studies of similar indazole derivatives, which have shown promising inhibitory effects against various cancer cell lines .
Analyse Biochimique
Biochemical Properties
7-Ethynyl-1H-indazole plays a crucial role in biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This interaction can lead to the modulation of signaling pathways that are essential for cell growth and differentiation. Additionally, this compound has shown potential as an inhibitor of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters in the brain .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis, a process of programmed cell death. This is achieved through the inhibition of specific signaling pathways such as the p53/MDM2 pathway, which plays a critical role in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. For example, its interaction with protein kinases results in the inhibition of kinase activity, thereby affecting downstream signaling pathways. Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or light. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and alterations in cellular function, particularly in in vitro cancer models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the addition of functional groups to the compound, making it more water-soluble and easier to excrete. The metabolic pathways of this compound can also affect metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cell membranes and its accumulation in specific tissues. For instance, the compound has been found to accumulate in tumor tissues, where it exerts its therapeutic effects. The distribution of this compound can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Its localization can also affect its interactions with other biomolecules and its overall efficacy as a therapeutic agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethynyl-1H-indazole typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1H-indazole.
Bromination: The 7th position of the indazole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst (such as Pd(PPh3)2Cl2) and a copper co-catalyst (such as CuI) in a solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere (argon or nitrogen) and at elevated temperatures (around 60-80°C).
Deprotection: The trimethylsilyl protecting group is removed using a mild base like potassium carbonate (K2CO3) in methanol, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethynyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions other than the ethynyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: Pd/C catalyst under hydrogen gas at room temperature or slightly elevated temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of carbonyl derivatives such as aldehydes or ketones.
Reduction: Formation of 7-ethyl-1H-indazole.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
7-Ethynyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors, including kinases and G-protein coupled receptors (GPCRs).
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Used in the development of novel materials, including organic semiconductors and polymers with unique electronic properties.
Comparaison Avec Des Composés Similaires
1H-Indazole: The parent compound without the ethynyl group.
7-Bromo-1H-indazole: A brominated derivative used as an intermediate in the synthesis of 7-Ethynyl-1H-indazole.
7-Ethyl-1H-indazole: A reduced form of this compound.
Comparison:
1H-Indazole: Lacks the unique reactivity imparted by the ethynyl group, making it less versatile in synthetic applications.
7-Bromo-1H-indazole: More reactive towards nucleophilic substitution reactions but lacks the potential for further functionalization provided by the ethynyl group.
7-Ethyl-1H-indazole:
Propriétés
IUPAC Name |
7-ethynyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-7-4-3-5-8-6-10-11-9(7)8/h1,3-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRGQMHAEDLRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


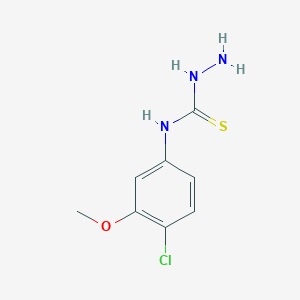
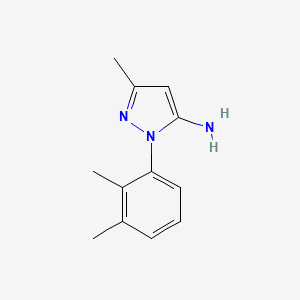
![[4-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B1387527.png)
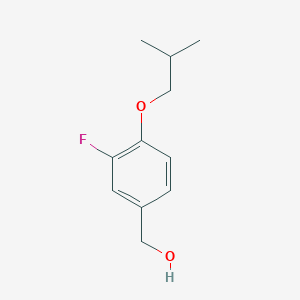
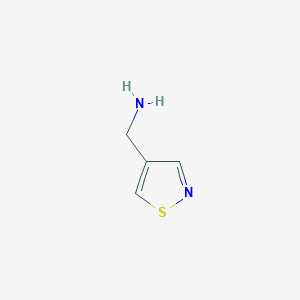
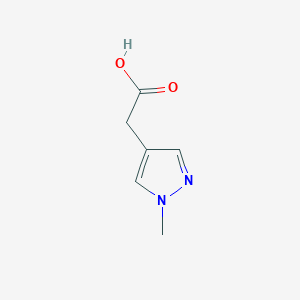

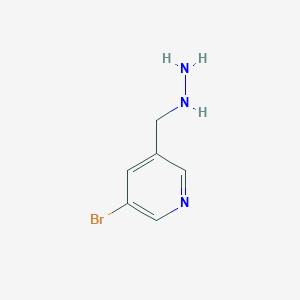

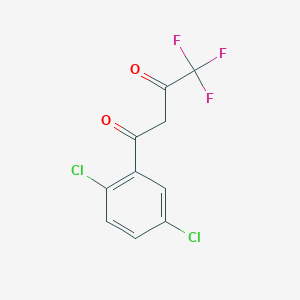
![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol](/img/structure/B1387538.png)
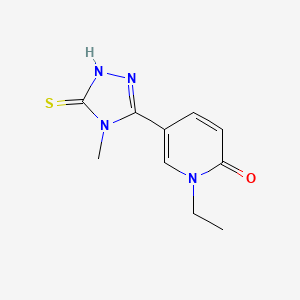
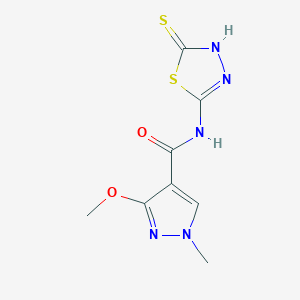
![5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1387542.png)
